2,4,6-Trimethyl-3'-nitro-1,1'-biphenyl
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Overview
Description
2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups and one nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method is the nitration of 2,4,6-trimethyl-1,1’-biphenyl. This can be achieved by treating the biphenyl derivative with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The methyl groups on the biphenyl core can participate in reactions such as halogenation, nitration, and sulfonation under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: A mixture of concentrated sulfuric acid and nitric acid.
Sulfonation: Sulfur trioxide or oleum.
Major Products
Reduction: 2,4,6-Trimethyl-3’-amino-1,1’-biphenyl.
Halogenation: 2,4,6-Trimethyl-3’-nitro-4’-halobiphenyl.
Nitration: 2,4,6-Trimethyl-3’,5’-dinitro-1,1’-biphenyl.
Sulfonation: 2,4,6-Trimethyl-3’-nitro-4’-sulfonic acid biphenyl.
Scientific Research Applications
2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2’,6-Trimethyl-1,1’-biphenyl: Similar structure but different substitution pattern, affecting its chemical and physical properties.
Uniqueness
2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group
Properties
CAS No. |
39117-69-6 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-10-7-11(2)15(12(3)8-10)13-5-4-6-14(9-13)16(17)18/h4-9H,1-3H3 |
InChI Key |
XUBSOWRVMNJULW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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